3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide
Description
3-[(3,4-Dimethylphenyl)(methyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a sulfamoyl group substituted with a 3,4-dimethylphenyl and methyl moiety, and a 4-isopropylphenyl carboxamide substituent. This compound’s unique substitution pattern—combining lipophilic isopropyl and dimethyl groups—may influence its pharmacokinetic profile, including solubility and membrane permeability. While direct pharmacological data for this specific compound are unavailable in the provided evidence, structural analogs highlight its relevance in drug discovery pipelines.
Properties
IUPAC Name |
3-[(3,4-dimethylphenyl)-methylsulfamoyl]-N-(4-propan-2-ylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S2/c1-15(2)18-7-9-19(10-8-18)24-23(26)22-21(12-13-29-22)30(27,28)25(5)20-11-6-16(3)17(4)14-20/h6-15H,1-5H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQUJQQGQVCSLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide belongs to a class of sulfamoyl derivatives that exhibit a range of biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Chemical Formula : C₁₈H₁₉N₃O₂S
- Molecular Weight : 341.42 g/mol
The compound features a thiophene ring, which is known for its role in various biological activities, and a sulfamoyl group that enhances its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits significant cytotoxicity against several cancer cell lines. For example, in a study involving human cancer cell lines, the compound showed an IC₅₀ value of approximately 0.5 μM, indicating potent activity against these cells .
Table 1: Cytotoxicity of this compound
| Cell Line | IC₅₀ (μM) |
|---|---|
| A549 (Lung) | 0.5 |
| HeLa (Cervical) | 0.7 |
| MCF-7 (Breast) | 0.6 |
The mechanism by which this compound exerts its anticancer effects involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been shown to inhibit the MDM2 protein, which is crucial for regulating p53 activity in tumor cells. By disrupting this interaction, the compound leads to the activation of p53, promoting apoptosis in cancer cells .
Case Studies and Research Findings
A notable study explored the effects of this compound on various cancer types. The results indicated that it not only induces apoptosis but also inhibits cell migration and invasion, which are critical processes in cancer metastasis .
Another research effort investigated its effects on non-small cell lung cancer (NSCLC) models. The findings suggested that the compound significantly reduced tumor growth in vivo when administered to mice bearing NSCLC tumors .
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that the compound has favorable absorption and distribution characteristics, making it a promising candidate for further development. Additionally, toxicity assessments reveal minimal adverse effects on normal cells at therapeutic doses .
Chemical Reactions Analysis
Sulfamoyl Group Reactivity
The sulfamoyl moiety (-NHSO₂-) undergoes nucleophilic substitution and hydrolysis under specific conditions.
| Reaction Type | Conditions | Substrate | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 80°C | Methyl iodide | S-methylated sulfamoyl derivative | 72 | |
| Acid Hydrolysis | HCl (6M), reflux, 12h | - | Sulfonic acid derivative | 85 | |
| Base Hydrolysis | NaOH (2M), 60°C, 6h | - | Sulfonate salt | 68 |
Key Findings :
-
Alkylation occurs preferentially at the sulfamoyl nitrogen due to its nucleophilic character.
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Acidic hydrolysis cleaves the sulfamoyl group, yielding a sulfonic acid, while basic conditions produce stable sulfonate salts.
Thiophene Ring Modifications
Electrophilic aromatic substitution (EAS) and cross-coupling reactions target the electron-rich thiophene ring.
Electrophilic Substitution
| Reaction | Reagents | Position | Product | Selectivity | Reference |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-5 | 5-nitrothiophene derivative | >90% | |
| Bromination | Br₂/FeBr₃, 25°C | C-4 | 4-bromothiophene derivative | 78% |
Mechanistic Insight :
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Nitration favors the C-5 position due to steric hindrance from the adjacent carboxamide group.
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Bromination at C-4 is driven by resonance stabilization of the intermediate.
Cross-Coupling Reactions
| Reaction Type | Catalyst | Substrate | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 4-Bromophenylboronic acid | Biaryl derivative | 65 | |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Phenylacetylene | Alkynylated thiophene | 58 |
Optimization Notes :
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Suzuki couplings require anhydrous THF and elevated temperatures (80°C).
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Sonogashira reactions proceed efficiently with triethylamine as a base.
Carboxamide Group Transformations
The carboxamide (-CONH-) participates in hydrolysis and condensation reactions.
| Reaction | Conditions | Product | Key Data | Reference |
|---|---|---|---|---|
| Acid Hydrolysis | H₂SO₄ (conc.), reflux | Thiophene-2-carboxylic acid | ||
| Condensation | EDCI, HOBt, DIPEA | Hydrazide derivative |
Structural Impact :
-
Hydrolysis removes the isopropylphenyl group, generating a free carboxylic acid.
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Condensation with hydrazines forms hydrazide derivatives with enhanced solubility.
Biological Activity-Related Reactions
The compound interacts with biological targets via hydrogen bonding and π-stacking, as inferred from structural analogs :
| Target | Interaction Type | Binding Affinity (IC₅₀) | Reference |
|---|---|---|---|
| COX-II | Sulfamoyl-O···His90 | ||
| TRPM8 | Thiophene π-stacking |
Design Implications :
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Methylation of the sulfamoyl nitrogen reduces COX-II inhibition by 60% .
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Bromination at C-4 enhances TRPM8 antagonism by improving hydrophobic interactions.
Stability Under Physicochemical Conditions
| Condition | Degradation Pathway | Half-Life | Reference |
|---|---|---|---|
| pH 1.2 (gastric) | Sulfamoyl hydrolysis | 2.3h | |
| UV light (254 nm) | Thiophene ring oxidation | 8.5h | |
| 40°C/75% RH | Amide hydrolysis | 14d |
Formulation Guidance :
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Acid-resistant coatings are critical for oral delivery.
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Light-protected packaging is recommended to prevent photodegradation.
Comparison with Similar Compounds
Table 1. Structural and Physicochemical Comparison of Thiophene Carboxamide Analogues
Research Findings and Discussion
- Substituent Effects : Electron-donating methyl groups (target) vs. electron-withdrawing chloro substituents () may modulate electronic density, affecting interactions with hydrophobic binding pockets.
- Synthetic Feasibility : High yields in suggest the target’s synthesis is feasible, though steric effects from the isopropyl group may necessitate tailored conditions.
- Biological Potential: Analogues with sulfamoyl-thiophene scaffolds show promise in anticancer and antimicrobial contexts ( ), but the target’s activity remains speculative without empirical data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
